Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

Description

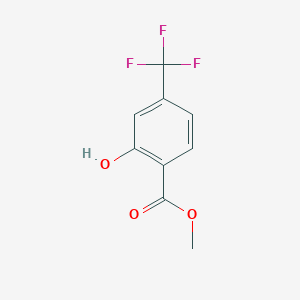

Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (CAS: 1092460-41-7) is a benzoic acid derivative featuring a hydroxyl group at the 2-position, a trifluoromethyl group at the 4-position, and a methyl ester at the carboxylate moiety.

Properties

IUPAC Name |

methyl 2-hydroxy-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-15-8(14)6-3-2-5(4-7(6)13)9(10,11)12/h2-4,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRELIHAAUCMEDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80325142 | |

| Record name | methyl 2-hydroxy-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345-28-8 | |

| Record name | NSC408853 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408853 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-hydroxy-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 2-hydroxy-4-(trifluoromethyl)benzoate generally involves two key steps:

- Step 1: Introduction of the trifluoromethyl group onto the aromatic ring

- Step 2: Esterification of the corresponding hydroxy-trifluoromethylbenzoic acid

This approach ensures regioselective placement of the trifluoromethyl group at the 4-position and the hydroxyl group at the 2-position, followed by methyl ester formation.

Detailed Synthetic Routes

Industrial Scale Considerations

- Industrial synthesis often employs continuous flow reactors for the esterification step to improve efficiency and yield.

- Catalysts and reaction parameters are optimized to maximize purity and minimize by-products.

- Purification typically involves crystallization or chromatographic techniques to isolate the methyl ester with high purity.

Reaction Mechanisms and Conditions

Aromatic Trifluoromethylation

- The trifluoromethyl group is introduced via nucleophilic or electrophilic trifluoromethylation.

- Common reagents include TMSCF3 (Ruppert-Prakash reagent) activated by fluoride ions (e.g., CsF).

- The reaction is sensitive to temperature and solvent; tetrahydrofuran (THF) is commonly used.

- The hydroxyl group at the ortho position can direct the trifluoromethylation to the para position via electronic effects.

Esterification

- Acid-catalyzed esterification proceeds via protonation of the carboxyl group, nucleophilic attack by methanol, and subsequent elimination of water.

- Reflux conditions (typically 60–80°C) are maintained until the reaction reaches completion.

- Removal of water drives the equilibrium toward ester formation.

Analytical Data Supporting Preparation

Research Findings and Optimization

- Studies indicate that protecting the hydroxyl group during trifluoromethylation can improve regioselectivity and yield.

- Use of mild bases and low temperatures reduces side reactions such as over-oxidation or polymerization.

- Continuous flow esterification enhances scalability and reproducibility in industrial settings.

- Advanced catalytic systems (e.g., copper or palladium complexes) have been developed to improve trifluoromethylation efficiency and selectivity.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Reagents/Conditions | Yield (%) | Key Notes |

|---|---|---|---|---|

| Aromatic trifluoromethylation | Electrophilic/nucleophilic trifluoromethylation | TMSCF3, CsF, Cu/Pd catalyst, THF, −78°C to 0°C | 60–75 | Requires low temperature control |

| Esterification | Acid-catalyzed esterification | Methanol, H2SO4 or p-TsOH, reflux | 75–85 | Water removal drives reaction |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 2-hydroxy-4-(trifluoromethyl)benzoate can undergo oxidation reactions to form corresponding quinones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ester group to an alcohol. Sodium borohydride (NaBH4) is a typical reducing agent used for this purpose.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or amines. Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products:

Oxidation: Quinones, carboxylic acids

Reduction: Alcohols

Substitution: Halides, amines

Scientific Research Applications

Chemistry: Methyl 2-hydroxy-4-(trifluoromethyl)benzoate is used as a building block in organic synthesis. Its unique trifluoromethyl group makes it valuable in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for understanding the interactions of fluorinated molecules with biological systems.

Medicine: The compound’s derivatives are explored for their potential therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules, making it a valuable moiety in drug design.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-4-(trifluoromethyl)benzoate is primarily influenced by the trifluoromethyl group. This group exerts strong electron-withdrawing effects, which can modulate the reactivity and stability of the compound. In biological systems, the trifluoromethyl group can enhance the binding affinity of the compound to its molecular targets, such as enzymes or receptors, through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural analogs include:

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| Methyl 2-hydroxy-4-(trifluoromethyl)benzoate | -OH (2), -CF₃ (4), -COOCH₃ (1) | C₉H₇F₃O₃ | ~232.15 | Polar hydroxyl, electron-withdrawing CF₃ |

| Methyl 2-bromo-4-(trifluoromethyl)benzoate | -Br (2), -CF₃ (4), -COOCH₃ (1) | C₉H₆BrF₃O₂ | 283.04 | Bromine increases steric bulk and reactivity |

| 2-Methoxy-4,6-ditrifluoromethylbenzoic acid | -OCH₃ (2), -CF₃ (4,6), -COOH (1) | C₁₀H₇F₆O₃ | ~304.16 | Methoxy (electron-donating), dual CF₃ groups |

| Metsulfuron methyl ester (pesticide) | -SO₂NHCONH-triazine (2), -COOCH₃ | C₁₄H₁₅N₅O₆S | 381.36 | Sulfonylurea moiety for herbicidal activity |

Key Observations :

- Electronic Effects : The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, which contrasts with methoxy (-OCH₃, electron-donating) in analogs from . This difference impacts reactivity in electrophilic substitution reactions.

Biological Activity

Methyl 2-hydroxy-4-(trifluoromethyl)benzoate, an organic compound with the molecular formula and a molecular weight of approximately 220.15 g/mol, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

- Hydroxyl group (-OH) : Imparts acidity and potential for hydrogen bonding.

- Trifluoromethyl group (-CF₃) : Enhances lipophilicity and reactivity, influencing its interaction with biological systems.

The presence of these functional groups suggests that this compound may exhibit significant biological activity, particularly in pharmaceutical applications.

Anti-inflammatory Properties

Research indicates that this compound shows promise as an anti-inflammatory agent . It has demonstrated the ability to inhibit certain enzymes associated with inflammatory processes. This activity suggests potential applications in treating conditions characterized by inflammation.

Interaction Studies

Preliminary studies have indicated that this compound may interact with specific enzymes, influencing their activity. Such interactions could be pivotal in drug design and therapeutic applications, although further research is necessary to elucidate these mechanisms fully.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can provide insight into its efficacy and potential applications.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl benzoate | -OCH₃ group | Limited antibacterial properties |

| Methyl 2-hydroxybenzoate | -OH group | Antimicrobial and anti-inflammatory |

| Methyl 2-hydroxy-4-trifluoromethylbenzoate | -OH and -CF₃ groups | Significant anti-inflammatory activity |

Case Studies

- In vitro Studies : In laboratory settings, this compound has been evaluated for its cytotoxicity against various human cell lines. Results indicated a selective inhibition pattern, suggesting that it may target specific cellular pathways without broadly affecting healthy cells .

- Animal Models : Animal studies have shown that derivatives of this compound can suppress angiotensin II-induced hypertension, indicating potential cardiovascular benefits .

- Synthetic Applications : The compound's unique chemical properties have made it valuable in synthetic organic chemistry, where it serves as a building block for more complex molecules with desired biological activities.

Q & A

Basic: What are the key physicochemical properties of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate, and how are they experimentally validated?

Answer:

The compound’s critical properties include a molecular weight of 220.145 g/mol, density of 1.382 g/cm³, boiling point of 245°C at 760 mmHg, and flash point of 102°C . These values are typically determined via:

- Density : Gas pycnometry or computational modeling.

- Boiling point : Differential scanning calorimetry (DSC) or distillation under controlled pressure.

- Purity assessment : High-performance liquid chromatography (HPLC) or gas chromatography (GC), as referenced in analogous trifluoromethyl benzoate derivatives .

Basic: What synthetic routes are recommended for preparing this compound with high yield and purity?

Answer:

A common approach involves:

Esterification : Reacting 2-hydroxy-4-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst (e.g., sulfuric acid).

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Critical parameters :

- Control reaction temperature to avoid decarboxylation.

- Monitor progress via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FT-IR) for ester peak confirmation (~1700 cm⁻¹ C=O stretch).

Advanced: How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Answer:

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and SHELXS (for structure solution) can elucidate bond angles, torsional strain, and hydrogen bonding. Key steps:

- Grow high-quality crystals via slow evaporation in a non-polar solvent (e.g., hexane).

- Refine data with SHELXL to resolve discrepancies in electron density maps, particularly around the trifluoromethyl group .

- Compare with computational models (DFT) to validate intramolecular interactions .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Answer:

Discrepancies may arise from assay conditions (e.g., solvent, concentration) or structural analogs. Mitigation strategies:

- Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.

- SAR analysis : Compare with analogs like Methyl 4-((trifluoromethyl)amino)benzoate to isolate the hydroxyl group’s role in activity .

- Meta-analysis : Cross-reference databases (e.g., NIST Chemistry WebBook) for validated spectral data to confirm compound identity in conflicting studies .

Basic: What analytical techniques are optimal for characterizing stability under varying storage conditions?

Answer:

- Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Hydrolytic stability : Accelerated aging studies (e.g., 40°C/75% RH) with periodic HPLC monitoring for ester hydrolysis .

- Light sensitivity : UV-Vis spectroscopy to track degradation products under UV exposure.

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Answer:

- Docking studies : Use software like AutoDock to predict binding affinity to targets (e.g., bacterial enzymes or cancer receptors).

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing trifluoromethyl) with activity trends .

- DFT calculations : Optimize geometry and evaluate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential vapor release at high temperatures (flash point: 102°C) .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent hydrolysis.

Advanced: What role does the trifluoromethyl group play in the compound’s reactivity and applications?

Answer:

The -CF₃ group:

- Enhances lipophilicity : Improves membrane permeability in drug design.

- Electron-withdrawing effect : Activates the aromatic ring for electrophilic substitution (e.g., nitration, halogenation).

- Metabolic stability : Resists oxidative degradation in vivo, making it valuable in agrochemicals (e.g., sulfonylurea herbicide analogs) .

Basic: How can researchers verify the absence of impurities (e.g., unreacted starting materials) in synthesized batches?

Answer:

- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to resolve peaks.

- Spectroscopy : ¹⁹F NMR to confirm trifluoromethyl integration and absence of fluorinated byproducts .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular ion [M+H]⁺ at m/z 221.142 .

Advanced: What strategies optimize the compound’s use as a building block in heterocyclic synthesis?

Answer:

- Microwave-assisted synthesis : Accelerate coupling reactions (e.g., with thiazoles or triazines) under controlled conditions .

- Protecting groups : Temporarily block the hydroxyl group with tert-butyldimethylsilyl (TBDMS) ethers to direct reactivity to the ester moiety .

- Catalysis : Employ palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.